N,N,N-Trimethylethanaminium methanesulfonothioate
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Overview
Description
N,N,N-Trimethylethanaminium methanesulfonothioate is an organosulfur compound that is used as a nitroxide spin label. This compound is bifunctional, consisting of the nitroxide and the thiosulfonate ester functional groups. The nitroxide label is sterically protected, making it relatively unreactive .
Preparation Methods
The synthesis of N,N,N-Trimethylethanaminium methanesulfonothioate typically involves the reaction of N,N,N-Trimethylethanaminium chloride with methanesulfonothioate. The reaction conditions often include the use of a suitable solvent and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N,N,N-Trimethylethanaminium methanesulfonothioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with thiol groups, leading to the formation of heterodisulfide bonds.
Oxidation and Reduction: The nitroxide functional group can participate in redox reactions, which are essential for its use as a spin label.
Common Reagents and Conditions: Typical reagents include thiol-containing compounds, and reactions are often carried out under mild conditions to preserve the integrity of the nitroxide label.
Major Products: The primary products of these reactions are modified proteins or peptides with attached nitroxide spin labels.
Scientific Research Applications
N,N,N-Trimethylethanaminium methanesulfonothioate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N,N-Trimethylethanaminium methanesulfonothioate involves its ability to form stable heterodisulfide bonds with thiol groups in proteins. This labeling process allows for the study of protein structures and interactions using EPR spectroscopy. The nitroxide spin label increases the relaxation rate of nearby nuclei, providing valuable information about molecular distances and dynamics .
Comparison with Similar Compounds
N,N,N-Trimethylethanaminium methanesulfonothioate can be compared with other similar compounds, such as:
N,N,N-Trimethylethanaminium chloride: This compound is a precursor in the synthesis of this compound.
Ethyltrimethylammonium iodide: Another quaternary ammonium compound with similar properties and applications.
Methacryloylcholine methyl sulfate: A related compound used in similar applications, particularly in the study of molecular interactions.
This compound stands out due to its unique combination of nitroxide and thiosulfonate ester functional groups, making it highly effective as a spin label in various scientific research applications .
Properties
CAS No. |
521970-94-5 |
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Molecular Formula |
C6H17NO2S2 |
Molecular Weight |
199.3 g/mol |
IUPAC Name |
ethyl(trimethyl)azanium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C5H14N.CH4O2S2/c1-5-6(2,3)4;1-5(2,3)4/h5H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
XUXHHURFAAZMQO-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(C)C.CS(=O)(=S)[O-] |
Origin of Product |
United States |
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